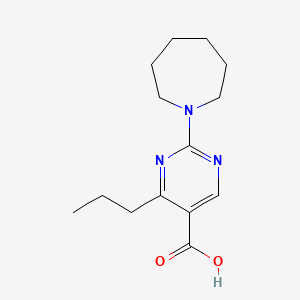

2-Azepan-1-yl-4-propylpyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azepan-1-yl-4-propylpyrimidine-5-carboxylic acid (2-A1PPCA) is a carboxylic acid derivative of the azepane ring system. It is a five-membered heterocyclic compound containing a nitrogen atom and four carbon atoms. 2-A1PPCA is a versatile compound with a wide range of applications in organic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Pyrimidine derivatives, including 2-Azepan-1-yl-4-propylpyrimidine-5-carboxylic acid, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory agents.

Alzheimer’s Disease Treatment

Research has indicated that pyrimidine derivatives can act as acetylcholinesterase inhibitors (AChEIs), which are crucial in the treatment of Alzheimer’s disease (AD) . These compounds can potentially enhance cognitive functions by modulating neurotransmitter levels, offering a promising approach to AD therapy.

Pharmacological Effects

The pharmacological effects of pyrimidine derivatives extend beyond anti-inflammatory and neuroprotective properties. They have been associated with antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities . This broad spectrum of activity provides a wide range of therapeutic applications.

Synthesis Methods

Various methods for the synthesis of pyrimidine derivatives have been developed, which are essential for exploring their full potential in medicinal chemistry. Techniques include oxidative annulation, three-component coupling reactions, and multicomponent syntheses, providing a diverse set of tools for creating novel compounds .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrimidine derivatives is key to optimizing their biological activity and reducing toxicity. Detailed SAR analysis helps in identifying the functional groups and structural features that contribute to the compounds’ efficacy and safety .

Research Guidelines

For future research, guidelines suggest focusing on the development of pyrimidine derivatives with enhanced anti-inflammatory activities and minimal toxicity. This involves exploring different substituents and structural modifications to improve the therapeutic profile of these compounds .

Propiedades

IUPAC Name |

2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-2-7-12-11(13(18)19)10-15-14(16-12)17-8-5-3-4-6-9-17/h10H,2-9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENDXEQKJCCAJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2755227.png)

![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755230.png)

![3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2755231.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2755233.png)

![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)

![2-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2755239.png)

![(Z)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2755241.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2755242.png)